molecular formula C13H8N2O2 B3226844 3-(4-Cyanophenyl)isonicotinic acid CAS No. 1258614-33-3

3-(4-Cyanophenyl)isonicotinic acid

Cat. No. B3226844
CAS RN: 1258614-33-3
M. Wt: 224.21 g/mol
InChI Key: PWTFFCQLIWBFFW-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)isonicotinic acid, also known as 4-Cyano-3-pyridinecarboxylic acid, is an organic compound with a molecular weight of 224.21 g/mol. It is a derivative of isonicotinic acid, which is an organic compound with the formula C5H4N(CO2H). Isonicotinic acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position .


Molecular Structure Analysis

The molecular formula of 3-(4-Cyanophenyl)isonicotinic acid is C13H8N2O2 . It is a derivative of isonicotinic acid, which has a carboxylic acid substituent at the 4-position .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(4-Cyanophenyl)isonicotinic acid are not available, it’s important to note that isonicotinic acid derivatives have been studied for their molecular structures and electronic properties .

Future Directions

While specific future directions for 3-(4-Cyanophenyl)isonicotinic acid are not available, it’s worth noting that synthetic chemical inducers of plant immunity, including isonicotinic acid derivatives, are being explored for their potential in bolstering plant defense mechanisms .

Mechanism of Action

Target of Action

3-(4-Cyanophenyl)isonicotinic acid, a derivative of isonicotinic acid, is believed to target essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines . These enzymes play crucial roles in bacterial metabolism, making them attractive targets for antimicrobial agents .

Mode of Action

The compound interacts with its targets through covalent modifications. It binds covalently to the catalytic site of the enzymes, leading to functional inhibition . This covalent binding is concentration-dependent, suggesting that higher concentrations of the compound result in more extensive enzyme inhibition .

Biochemical Pathways

The compound affects the fatty acid biosynthetic process and the hexosamine pathway. The fatty acid biosynthetic process is crucial for bacterial cell membrane synthesis, while the hexosamine pathway is involved in the production of amino sugars, which are key components of bacterial cell walls . Inhibition of these pathways disrupts bacterial growth and proliferation .

Pharmacokinetics

Similar compounds, such as isoniazid, are known to be well-absorbed orally and widely distributed throughout the body

Result of Action

The compound’s action results in the inhibition of bacterial growth. By targeting and inhibiting essential metabolic enzymes, it disrupts key biochemical pathways, leading to the destabilization and dysregulation of proteins related to the targeted pathways . This ultimately impairs bacterial cell function and proliferation .

properties

IUPAC Name

3-(4-cyanophenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)12-8-15-6-5-11(12)13(16)17/h1-6,8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTFFCQLIWBFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686998
Record name 3-(4-Cyanophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Cyanophenyl)pyridine-4-carboxylic acid

CAS RN

1258614-33-3
Record name 3-(4-Cyanophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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